![molecular formula C17H17NO5S B5872410 N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE](/img/structure/B5872410.png)
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE is a complex organic compound that features a benzodioxole moiety, a phenylmethanesulfonyl group, and an acetamide functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of a suitable precursor with phenylmethanesulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzodioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{3-[(4-METHOXYPHENYL)METHYL]-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}PROPANAMIDE
- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-4-OXO-1H,4H-CHROMENO[4,3-B]PYRROLE-2-CARBOXAMIDE
- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PIPERIDINE-3-CARBOXAMIDE
Uniqueness: N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxole moiety, in particular, is known for its role in various bioactive compounds, contributing to its potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-benzylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-17(11-24(20,21)10-13-4-2-1-3-5-13)18-9-14-6-7-15-16(8-14)23-12-22-15/h1-8H,9-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGPBFKZKLFUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5872349.png)
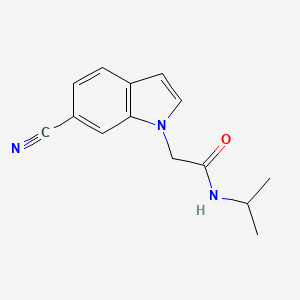
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5872364.png)
![4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5872369.png)
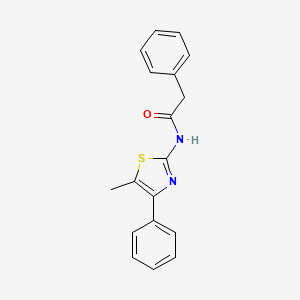

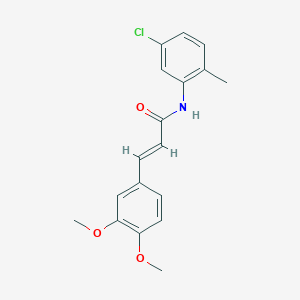
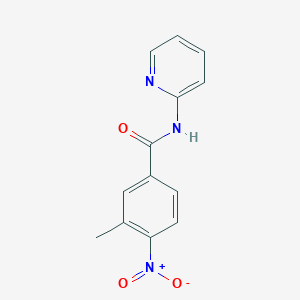
![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5872399.png)
![ethyl 4,5-dimethyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5872405.png)
![Benzofuro[2,3-b]quinoxaline](/img/structure/B5872420.png)
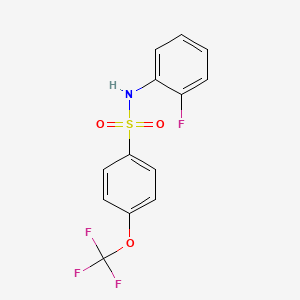
![4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5872431.png)
